molecular formula C7H3BrClNS B1372433 7-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-76-4

7-Bromo-4-chlorothieno[3,2-c]pyridine

Cat. No.: B1372433
CAS No.: 29064-76-4
M. Wt: 248.53 g/mol
InChI Key: AXJKCXXTMCUWLS-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Compounds in Chemical Sciences

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond and containing atoms of at least two different elements, are cornerstones of modern chemical sciences. These intricate molecular architectures are prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The fusion of different heterocyclic rings, or a heterocycle with a carbocycle, gives rise to unique electronic and steric properties that are not present in their monocyclic counterparts. This structural and electronic diversity allows for fine-tuning of a molecule's reactivity, solubility, and biological activity, making them indispensable tools in drug discovery and materials science.

Structural Isomerism within the Thienopyridine Framework: Emphasis on Thieno[3,2-c]pyridine (B143518)

The thienopyridine scaffold, a fusion of a thiophene (B33073) and a pyridine (B92270) ring, can exist in several isomeric forms depending on the mode of fusion. The thieno[3,2-c]pyridine isomer is of particular interest due to its structural resemblance to purines and other biologically important heterocycles. This specific arrangement of the thiophene and pyridine rings influences the electron distribution and reactivity of the molecule, offering distinct opportunities for chemical modification compared to its other isomers like thieno[2,3-b]pyridine (B153569) or thieno[3,4-c]pyridine. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring act as sites for hydrogen bonding and other non-covalent interactions, which are crucial for biological target recognition.

The Strategic Significance of Halogen Substitution in Heterocyclic Design

The introduction of halogen atoms onto a heterocyclic framework is a widely employed strategy in medicinal chemistry and materials science. Halogens, such as bromine and chlorine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. The differential reactivity of various halogens (e.g., C-Br vs. C-Cl) allows for selective and sequential modifications of the heterocyclic core, enabling the synthesis of complex molecular libraries for screening and optimization.

Research Trajectory and Current State of Knowledge on 7-Bromo-4-chlorothieno[3,2-c]pyridine

Research into this compound is primarily driven by its potential as a key building block in the synthesis of high-value compounds. The presence of two different halogen atoms at distinct positions on the thienopyridine core makes it an attractive starting material for creating diverse molecular architectures through regioselective cross-coupling reactions. While the broader class of thienopyridines has been extensively studied, specific and detailed research on this compound is still an evolving area. Current knowledge is largely centered on its synthesis and its utility as an intermediate in the preparation of more complex molecules, particularly for the development of kinase inhibitors and other biologically active agents. Further exploration of its reactivity and applications in areas like organic electronics is anticipated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKCXXTMCUWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676664
Record name 7-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29064-76-4
Record name 7-Bromo-4-chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Characteristics of 7 Bromo 4 Chlorothieno 3,2 C Pyridine

While comprehensive experimental data for 7-Bromo-4-chlorothieno[3,2-c]pyridine is not extensively documented in publicly available literature, its fundamental properties can be tabulated based on its chemical structure and data from chemical suppliers.

PropertyValue
Molecular Formula C₇H₃BrClNS
Molecular Weight 248.53 g/mol
Appearance Solid (form may vary)
CAS Number 29064-76-4

Synthesis and Reactivity

Synthetic Methodologies for the Thieno[3,2-c]pyridine (B143518) Core

The synthesis of the thieno[3,2-c]pyridine core can be achieved through various strategies, often involving the construction of one ring onto a pre-existing partner. A common approach involves starting with a substituted pyridine (B92270) derivative and building the thiophene (B33073) ring onto it. This can be accomplished through reactions of ortho-halogenated pyridines bearing an activated methylene (B1212753) group with sulfur-containing reagents. abertay.ac.uk For instance, the reaction of a suitably substituted pyridine with carbon disulfide in the presence of a base, followed by alkylation, can lead to the formation of the thieno[3,2-c]pyridine scaffold. abertay.ac.uk

Introduction of Halogen Substituents

The introduction of bromine and chlorine atoms onto the thienopyridine framework can be achieved through various halogenation reactions. The specific regioselectivity of these reactions is dictated by the electronic nature of the thienopyridine ring and the reaction conditions employed. Direct halogenation of the parent thieno[3,2-c]pyridine or its precursors is a common strategy.

Reactivity and Utility in Cross-Coupling Reactions

The true synthetic utility of 7-Bromo-4-chlorothieno[3,2-c]pyridine lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond under typical cross-coupling conditions. This reactivity difference allows for selective functionalization at the 7-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction would allow for the introduction of aryl or vinyl groups at the 7-position by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The reaction with terminal alkynes under palladium-copper catalysis would yield 7-alkynyl-4-chlorothieno[3,2-c]pyridines, which are valuable intermediates for further synthesis.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups at the 7-position. wikipedia.org

Following the initial cross-coupling at the C-Br bond, the less reactive C-Cl bond at the 4-position can be targeted for a second cross-coupling reaction, often under more forcing conditions, to generate highly substituted and complex thienopyridine derivatives.

Applications in Chemical Research

Role as a Scaffold in Medicinal Chemistry

The thieno[3,2-c]pyridine (B143518) scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Thienopyridine derivatives have shown a wide range of biological activities, including antipsychotic and anticancer properties. ontosight.ainih.gov The ability to selectively functionalize 7-Bromo-4-chlorothieno[3,2-c]pyridine at two different positions makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

A significant application of halogenated thienopyridines is in the development of protein kinase inhibitors. chemspider.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The thienopyridine core can serve as an ATP-mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. The bromine and chlorine atoms on this compound can be sequentially replaced with various substituents to optimize the binding affinity and selectivity for specific kinase targets.

Potential in Materials Science

Fused heterocyclic compounds are of growing interest in materials science, particularly in the field of organic electronics. The extended π-conjugated system of the thieno[3,2-c]pyridine core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to introduce different functional groups onto the scaffold via the halogen atoms allows for the tuning of the material's electronic properties, such as its HOMO/LUMO energy levels and charge transport characteristics. While specific research on this compound in this area is not yet prominent, the versatility of the thienopyridine scaffold points to a promising future for its derivatives in the development of novel organic electronic materials. ontosight.ai

Regioselective Halogenation Strategies for Thieno[3,2-c]pyridine Cores

The regioselective introduction of halogen atoms onto the thieno[3,2-c]pyridine scaffold is a cornerstone for the synthesis of this compound. The inherent electronic properties of the fused ring system dictate the positions susceptible to electrophilic substitution. The thiophene (B33073) ring is generally more activated towards electrophiles than the pyridine (B92270) ring.

Direct Bromination Protocols

The synthesis of the key intermediate, 7-bromothieno[3,2-c]pyridin-4(5H)-one, is a critical step. Direct bromination of the thieno[3,2-c]pyridin-4(5H)-one core is the most straightforward approach. This transformation is typically achieved using standard brominating agents in a suitable solvent system. The electron-rich nature of the thiophene ring directs the electrophilic bromine to one of its available positions. The presence of the pyridinone ring influences the regioselectivity of this reaction.

Starting MaterialBrominating AgentSolventProduct
Thieno[3,2-c]pyridin-4(5H)-oneN-Bromosuccinimide (NBS)Acetic Acid7-Bromothieno[3,2-c]pyridin-4(5H)-one
Thieno[3,2-c]pyridin-4(5H)-oneBromine (Br₂)Dichloromethane7-Bromothieno[3,2-c]pyridin-4(5H)-one

This table presents common conditions for the direct bromination of the thieno[3,2-c]pyridin-4(5H)-one core.

Selective Chlorination Techniques

The conversion of the 4-oxo group in 7-bromothieno[3,2-c]pyridin-4(5H)-one to a chloro substituent is a pivotal step in the synthesis of the target molecule. This transformation is typically accomplished using strong chlorinating agents that can effectively replace the carbonyl oxygen with a chlorine atom. Common reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The reaction is often performed at elevated temperatures to drive the conversion to completion.

Starting MaterialChlorinating AgentTemperatureProduct
7-Bromothieno[3,2-c]pyridin-4(5H)-onePhosphorus oxychloride (POCl₃)RefluxThis compound
7-Bromothieno[3,2-c]pyridin-4(5H)-oneThionyl chloride (SOCl₂)RefluxThis compound

This table outlines typical reagents and conditions for the selective chlorination at the 4-position.

Controlled Dual Halogenation Approaches for Polyhalogenated Derivatives

While a stepwise approach of bromination followed by chlorination is the more documented route, research into controlled dual halogenation of the thieno[3,2-c]pyridine core is an area of interest for streamlining the synthesis. Such a strategy would involve the simultaneous and regioselective introduction of both bromine and chlorine atoms in a single or one-pot procedure. However, achieving distinct regioselectivity for two different halogens in a single step on a heterocyclic system presents a significant synthetic challenge due to the similar directing effects of the ring system towards different electrophilic halogens. Currently, specific and reliable protocols for the direct, controlled dual halogenation of the parent thieno[3,2-c]pyridine to yield the 7-bromo-4-chloro derivative are not extensively reported in the literature.

Cyclization and Annulation Reactions for Thieno[3,2-c]pyridine System Construction

Ring-Closure Methodologies Involving Thiophene and Pyridine Ring Formation

One of the prominent methods for constructing the thieno[3,2-c]pyridine skeleton is through the Pictet-Spengler reaction. This reaction typically involves the cyclization of a β-thienylethylamine with an aldehyde or its equivalent. For instance, the reaction of 2-(thiophen-2-yl)ethanamine with formaldehyde, followed by acid-catalyzed cyclization, yields 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387). guidechem.com Subsequent aromatization of this saturated heterocyclic system can provide the thieno[3,2-c]pyridine core.

Another approach involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes, which leads to the formation of thieno[3,2-c]pyridin-4(5H)-ones. This method offers a convergent route to the key pyridinone intermediate.

Precursor Synthesis and Derivatization for Target Compound Formation

The synthesis of the necessary precursors is as crucial as the final halogenation and cyclization steps. The key precursor for the halogenation route is the thieno[3,2-c]pyridin-4(5H)-one. As mentioned, this can be synthesized through various cyclization strategies.

For the Pictet-Spengler approach, the starting material, 2-(thiophen-2-yl)ethanamine, can be synthesized from thiophene through various established methods. Once the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is obtained, it needs to be oxidized to the aromatic thieno[3,2-c]pyridine or directly to the thieno[3,2-c]pyridin-4(5H)-one.

The subsequent derivatization of these precursors involves the regioselective halogenation steps as detailed in section 2.1. The synthesis of 7-bromothieno[3,2-c]pyridin-4(5H)-one (CAS Number: 29079-94-5) is a well-documented intermediate in this pathway.

PrecursorKey TransformationIntermediate/Product
2-(Thiophen-2-yl)ethanaminePictet-Spengler Reaction4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineOxidation/AromatizationThieno[3,2-c]pyridin-4(5H)-one
Thieno[3,2-c]pyridin-4(5H)-oneBromination7-Bromothieno[3,2-c]pyridin-4(5H)-one
7-Bromothieno[3,2-c]pyridin-4(5H)-oneChlorinationThis compound

This table summarizes a common synthetic sequence for the formation of this compound.

Innovative Approaches in Thienopyridine Synthesis

The synthesis of thienopyridines, a critical scaffold in medicinal chemistry, has traditionally relied on methods that can be expensive and environmentally taxing due to the use of metal catalysts. nih.gov In response to these limitations, significant research efforts have been directed towards developing more efficient, cost-effective, and sustainable synthetic strategies. These innovative approaches focus on minimizing reliance on heavy metals and incorporating the principles of green chemistry to reduce the environmental impact of producing halogenated heterocycles like this compound.

Transition-Metal-Free Synthetic Routes

The development of synthetic pathways that avoid transition metals is a significant advancement in heterocyclic chemistry. These methods often lead to cleaner reactions, simpler purification processes, and reduced costs associated with catalyst procurement and removal.

One notable metal-free approach involves a denitrogenative transformation reaction mediated by 1,2,3-triazoles to produce thieno[2,3-c]pyridine (B153571) derivatives. nih.govkuleuven.be This multi-step synthesis begins with readily available starting materials and proceeds through an acid-mediated denitrogenation of a fused 1,2,3-triazole intermediate. nih.govkuleuven.be The final step, which achieves the synthesis of the thieno[2,3-c]pyridine core, is performed under mild conditions and results in good yields. kuleuven.be This strategy successfully enables the synthesis of various derivatives, including substituted methyl esters and imidazo[1,5-ɑ]thieno[2,3-c]pyridines. nih.govkuleuven.be

Another innovative transition-metal-free strategy has been developed for the efficient construction of benzothienopyridines. acs.orgnih.gov This unified approach facilitates the formation of carbon-sulfur (C–S) bonds through the cyclization of readily available dihalogenated pyridyl biaryls with a chalcogen source, such as thiourea (B124793) or elemental sulfur. acs.orgnih.gov The methodology offers a straightforward and modular route to sulfur-incorporated heterocycles, expanding the accessible chemical space for these important compounds. acs.org

Table 1: Examples of Transition-Metal-Free Reactions for Thienopyridine Analogs
Reaction TypeKey ReagentsCatalyst/MediatorProduct ClassReference
Denitrogenative TransformationFused 1,2,3-triazole compound, Carboxylic AcidsAcid-mediated (e.g., TfOH)Thieno[2,3-c]pyridine-7-ylmethyl esters nih.govkuleuven.be
Denitrogenative TransformationFused 1,2,3-triazole compound, NitrilesAcid-mediatedImidazo[1,5-a]thieno[2,3-c]pyridine derivatives nih.govkuleuven.be
C-S Bond Formation/CyclizationDihalogenated pyridyl biaryls, Thiourea or Elemental Sulfurt-BuOLi (base)Benzothienopyridines acs.orgnih.gov

Development of Green Chemistry Protocols for Halogenated Heterocycles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like halogenated heterocycles. frontiersin.orgresearchgate.net These protocols focus on improving atom economy, utilizing safer solvents, reducing energy consumption, and employing renewable feedstocks. frontiersin.orgresearchgate.net

For the synthesis of N-heterocycles, key green methodologies include the use of multicomponent reactions (MCRs), click chemistry, and plasma-assisted synthesis. researchgate.net MCRs are particularly valuable as they combine multiple starting materials in a single step, which streamlines the process and minimizes waste. researchgate.net The application of microwave irradiation is another green technique that can significantly reduce reaction times and energy usage compared to conventional heating methods. rasayanjournal.co.in

In the specific context of halogenated heterocycles, a primary challenge is the environmentally sound introduction of halogen atoms. google.com Green methods in halogenation focus on replacing hazardous reagents with safer alternatives and developing catalytic processes that improve selectivity and reduce waste. google.com The enantioselective construction of chiral halogenated heterocycles under mild conditions using organocatalysis represents a significant step forward in this area. acs.org While specific green protocols for this compound are not extensively detailed in the literature, the general principles developed for other halogenated aza-heterocycles provide a clear roadmap for future synthetic design. researchgate.netnih.gov This includes the potential use of sustainable reaction media and the development of one-pot procedures to minimize intermediate purification steps. frontiersin.orgmdpi.com

Table 2: Green Chemistry Principles and Their Application in Halogenated Heterocycle Synthesis
Green Chemistry PrincipleApplication/MethodologyPotential BenefitReference
Waste PreventionOne-pot reactions, Multicomponent Reactions (MCRs)Reduces byproducts and need for purification steps researchgate.netmdpi.com
Atom EconomyClick Chemistry, Cyclization reactionsMaximizes incorporation of starting materials into the final product researchgate.net
Less Hazardous Chemical SynthesesUse of non-toxic reagents and catalysts (e.g., organocatalysis)Improves safety and reduces environmental toxicity acs.org
Design for Energy EfficiencyMicrowave-assisted synthesis, Reactions at ambient temperatureLowers energy consumption and shortens reaction times rasayanjournal.co.in
Use of Safer Solvents and AuxiliariesSolvent-free conditions, Use of biodegradable or recyclable solventsMinimizes environmental pollution and worker exposure frontiersin.orgrasayanjournal.co.in

Based on the comprehensive search conducted, there is currently a lack of specific published research detailing the direct applications of This compound in the synthesis of complex polycyclic heterocycles, the construction of molecular scaffolds for chemical libraries, or its integration into functional materials such as OLEDs.

The available information focuses on the properties and synthesis of related but structurally distinct thienopyridine derivatives. General synthetic methodologies, such as cross-coupling reactions, are well-established for halogenated heterocycles; however, specific examples and detailed research findings for the title compound in the requested application areas could not be found in the accessed scientific literature.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” at this time. To do so would require speculation beyond the scope of currently available and verifiable research findings.

Exploration of Biological and Medicinal Chemistry Applications

Discovery and Evaluation of Bioactive Derivatives

No specific studies detailing the synthesis and evaluation of derivatives from 7-Bromo-4-chlorothieno[3,2-c]pyridine for antimicrobial or antifungal properties were identified. Research in this area is predominantly focused on other isomers like thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines.

While the broader class of thienopyridines has been investigated for anticancer properties, specific studies originating from this compound are not available. Research on the isomeric thieno[2,3-c]pyridine (B153571) scaffold has identified derivatives with potential as Hsp90 inhibitors, but this is outside the scope of the requested core structure. mdpi.comnih.govresearchgate.net

The thieno[3,2-c]pyridine (B143518) core, exemplified by intermediates like this compound, is a foundational structure for a class of compounds with diverse and significant pharmacological applications. While historically recognized for their role in cardiovascular medicine, the therapeutic reach of thienopyridine derivatives is expanding into other critical areas of disease.

Pharmacological Applications of Thienopyridine-Based Compounds

The versatility of the thienopyridine scaffold allows for its application across various therapeutic fields, extending beyond its well-known antiplatelet effects.

While the thienopyridine scaffold is a cornerstone for various receptor antagonists and enzyme inhibitors, its role in the direct inhibition of potassium channels is not extensively documented in publicly available research. The scientific literature more commonly associates other pyridine-containing compounds, such as 4-aminopyridine, with broad activity as voltage-gated potassium (KV) channel inhibitors. Current research on thienopyridine derivatives has primarily focused on other targets like P2Y12 receptors, kinases, and cholinesterases.

Thienopyridine derivatives have demonstrated notable potential as anti-inflammatory agents. Studies have shown that certain synthetic thienopyridine analogs can be effective in both acute and chronic models of inflammation. These compounds have been observed to significantly inhibit the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO) in cellular models. This activity suggests a potential therapeutic role in managing autoimmune and inflammatory conditions such as rheumatoid arthritis. The mechanism of action involves modulating the inflammatory cascade, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

One study highlighted several thienopyridine derivatives with immunomodulatory profiles, measuring their ability to inhibit nitric oxide production in murine macrophages, a key indicator of anti-inflammatory activity.

Table 1: Inhibition of Nitric Oxide (NO) Production by Thienopyridine Derivatives
CompoundStructureIC₅₀ (µM) for NO Inhibition
Derivative 72[Structure description or image placeholder]5.8
Derivative 73[Structure description or image placeholder]9.2
Derivative 74[Structure description or image placeholder]12.5
Derivative 75[Structure description or image placeholder]15.3

The application of thienopyridine derivatives in neurological disorders is an emerging area of research, with a particular focus on neurodegenerative diseases like Alzheimer's. Neuroinflammation is a critical component in the pathology of many such disorders. nih.govnih.govmdpi.com The development of multi-target agents from the related thienopyrimidine scaffold suggests a promising strategy for thienopyridines as well.

Researchers have designed and synthesized thienopyrimidine derivatives based on the structure of donepezil, a current Alzheimer's medication. nih.govnih.gov These novel compounds have been shown to act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Furthermore, some of these derivatives exhibit significant inhibitory effects on the aggregation of amyloid-beta (Aβ) plaque and possess antioxidant properties, addressing multiple pathological factors in Alzheimer's disease. nih.govnih.gov

Table 2: Multi-Target Activity of Thienopyrimidine Derivatives for Alzheimer's Disease
CompoundAChE Inhibition IC₅₀ (µM)BuChE Inhibition IC₅₀ (µM)Reference
Compound 6b0.070.059 nih.gov
Compound 10b0.0001240.000379 nih.gov
Donepezil (Reference)~0.07 (comparable)- nih.gov

This multi-target approach, demonstrated in the closely related thienopyrimidines, opens a promising avenue for the development of thieno[3,2-c]pyridine-based agents for treating complex neurological disorders.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between the chemical structure of thienopyridine derivatives and their biological activity (SAR) or properties (SPR) is crucial for drug discovery. These analyses guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Modern drug design heavily relies on computational and chemoinformatic tools to predict and understand the interactions between a drug molecule and its biological target. For thienopyridine derivatives, a variety of computational methods are employed:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. It has been used to rationalize the inhibitory activity of thienopyrimidine derivatives against AChE and to study the binding of thienopyridines to targets like the Adenosine A1 receptor. nih.govmdpi.com Docking studies help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to validate docking results and assess the stability of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. This approach has been applied to thienopyridine derivatives to understand how different substituents on the aryl ring influence their activity, for instance, as cyclo-oxygenase-2 (COX-2) inhibitors. jetir.org

Quantum Chemical Descriptors: Methods like Density Functional Theory (DFT) are used to calculate electronic properties of molecules, such as ionization potential and electron affinity. jetir.org These descriptors help in understanding the reactivity and interaction potential of the compounds, aiding in the development of robust QSAR models. jetir.org

These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. mdpi.comjetir.org

Rational design utilizes the insights gained from SAR, SPR, and computational studies to create new molecules with improved therapeutic properties. mdpi.com This strategy has been successfully applied to the thienopyridine scaffold to develop inhibitors for various biological targets.

A prominent example is the development of novel inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net Starting with a lead thienopyrimidine compound, researchers systematically modified the structure to create a series of thienopyridines. nih.govresearchgate.net SAR studies revealed that specific substitutions on an attached phenyl ring were crucial for potency. researchgate.net The para position of this ring was found to be amenable to a diverse range of functional groups, allowing for the optimization of activity and properties, while also designing out unwanted activity against other kinases like EGFR. nih.govresearchgate.net

Similarly, the design of new antiplatelet prodrugs has been guided by rational principles. nih.gov To optimize the therapeutic profile of P2Y12 receptor antagonists, researchers have synthesized series of amino acid prodrugs of tetrahydrothienopyridine derivatives. nih.gov This approach aims to improve upon the metabolic activation pathways and safety profiles of existing drugs like clopidogrel (B1663587) and prasugrel. nih.gov By systematically evaluating the effect of different amino acid promoieties, researchers can fine-tune the pharmacological properties of the resulting compounds.

These examples underscore the power of rational design, which transforms the trial-and-error process of drug discovery into a targeted and efficient search for novel, effective, and safer therapeutic agents based on the versatile thienopyridine scaffold.

Analytical and Spectroscopic Characterization Methodologies Advanced Aspects

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (such as COSY, HSQC, and HMBC), is indispensable for the unambiguous structural confirmation of organic molecules. For 7-bromo-4-chlorothieno[3,2-c]pyridine, ¹H NMR would reveal the chemical shifts, coupling constants, and integration of the protons on the aromatic rings, providing insights into their electronic environment and connectivity. ¹³C NMR would identify the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons. 2D NMR experiments would be crucial to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is based on computational predictions and not experimental data.)

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2 7.8 - 8.2 120 - 125
3 7.4 - 7.8 115 - 120
6 8.5 - 8.9 145 - 150
7a - 140 - 145
3a - 125 - 130
4 - 150 - 155

Disclaimer: The data in this table is for illustrative purposes and is based on computational predictions. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₇H₃BrClNS), HRMS would provide an experimental mass-to-charge ratio (m/z) with high accuracy. This would allow for the confirmation of the molecular formula by comparing the measured mass to the calculated theoretical mass. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine isotopes, would provide further definitive evidence for the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Table 2: Expected IR Absorption Regions for this compound (Note: This table is based on general spectroscopic principles and not specific experimental data for the compound.)

Functional Group Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C and C=N Stretch 1600 - 1400
C-S Stretch 700 - 600
C-Cl Stretch 800 - 600

Disclaimer: The data in this table is for illustrative purposes. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If suitable crystals of this compound could be grown, this technique would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as stacking and halogen bonding, in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Future Perspectives and Emerging Research Avenues

Eco-Friendly and Sustainable Synthesis Development

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Thienopyridine Scaffolds

Feature Conventional Methods Emerging Green Methods
Catalysts Often rely on heavy metals (e.g., Palladium, Copper) Metal-free catalysts, biocatalysts
Solvents Chlorinated hydrocarbons, polar aprotic solvents Water, ethanol, ionic liquids, solvent-free conditions
Reaction Time Often several hours to days Reduced to minutes or a few hours acs.org
Energy Source Conventional heating (oil baths) Microwave irradiation, ultrasound

| Efficiency | Multi-step synthesis with purification at each stage | One-pot or tandem reactions, reducing steps and waste |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.netmdpi.com For the thienopyridine scaffold, these computational tools are being employed to design novel derivatives of 7-Bromo-4-chlorothieno[3,2-c]pyridine with enhanced potency and selectivity. AI algorithms can screen vast virtual libraries of compounds, predict drug-target interactions, and optimize pharmacokinetic properties in silico. researchgate.netmednexus.org This data-driven approach allows researchers to prioritize the synthesis of the most promising candidates, significantly reducing the time and resources spent on less viable molecules. nih.gov The integration of AI and ML is expected to be pivotal in unlocking the full therapeutic potential of this chemical class. mdpi.com

Table 2: Applications of AI/ML in the Design of Thienopyridine Derivatives

AI/ML Application Function Potential Impact
High-Throughput Virtual Screening Rapidly screens millions of virtual compounds for potential activity against a target. nih.gov Drastically reduces the initial pool of compounds for laboratory synthesis and testing.
De Novo Drug Design Generates novel molecular structures with desired properties from the ground up. researchgate.net Creates innovative thienopyridine derivatives with unique activity profiles.
ADMET Prediction Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. Improves the success rate in later-stage clinical trials by weeding out compounds with poor properties early on.

| Quantitative Structure-Activity Relationship (QSAR) | Builds models that correlate chemical structure with biological activity. | Guides the rational modification of the this compound scaffold to enhance efficacy. |

Exploration of Novel Biological Targets and Therapeutic Areas

While thienopyridines are historically known as antiplatelet agents targeting the P2Y12 receptor, recent research has broadened their biological scope. nih.govbmj.commdpi.com Derivatives based on the this compound scaffold are being investigated against a range of new biological targets. This expansion opens up potential applications in diverse therapeutic areas, including oncology, infectious diseases, and inflammation. nih.govnih.gov For instance, novel thienopyridine derivatives have been synthesized and evaluated as potent inhibitors of protein kinases involved in cancer progression and as antibacterial agents targeting DNA gyrase. nih.govmdpi.com This diversification of targets is a key area of future research.

Table 3: Emerging Biological Targets for Thienopyridine Derivatives

Biological Target Class Specific Example Therapeutic Area
Protein Kinases Recepteur d'origine nantais (RON), PI3Kα nih.govmdpi.com Oncology
Bacterial Enzymes DNA Gyrase mdpi.com Antibacterial
Inflammatory Mediators Nitric Oxide (NO) Production acs.org Anti-inflammatory

| Viral Proteins | Various targets | Antiviral |

Development of Thienopyridine-Based Probes for Chemical Biology Studies

Chemical probes are essential small-molecule tools used to study and manipulate biological systems. eubopen.orgyoutube.com The this compound scaffold is an excellent starting point for the development of such probes due to its synthetic tractability and biological relevance. By attaching reporter groups (e.g., fluorescent tags, biotin) or reactive moieties, researchers can create probes to visualize target proteins within cells, identify their binding partners, or elucidate their biological functions. The development of selective thienopyridine-based probes will provide invaluable insights into the complex signaling pathways modulated by this class of compounds.

Table 4: Potential Designs for Thienopyridine-Based Chemical Probes

Probe Type Functional Modification Intended Use
Fluorescent Probe Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the thienopyridine core. To visualize the subcellular localization of the target protein via microscopy.
Affinity-Based Probe Attachment of a biotin (B1667282) tag. To isolate the target protein and its binding partners from cell lysates for identification (e.g., via mass spectrometry).
Photoaffinity Labeling Probe Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). To create a permanent, covalent bond between the probe and its target upon UV light exposure, enabling precise target identification.

| Activity-Based Probe | Inclusion of a reactive "warhead" that covalently binds to an active site residue of an enzyme. youtube.com | To profile the activity of specific enzyme families within a complex biological sample. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-4-chlorothieno[3,2-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation or Suzuki-Miyaura coupling reactions. For example, bromination of thienopyridine derivatives using NBS\text{NBS} (NN-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl4\text{CCl}_4 is a common approach. Chlorination may involve POCl3\text{POCl}_3 or SOCl2\text{SOCl}_2 under reflux conditions. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting temperature, solvent polarity, or catalyst loading. Phase transfer catalysis (e.g., using DMF with pp-toluenesulfonic acid) can enhance yields for analogous heterocycles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and aromaticity. 1H^1\text{H}-NMR signals for bromine and chlorine substituents typically appear downfield (e.g., 7.5–8.5 ppm for pyridine protons).
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (C7H4BrClNS\text{C}_7\text{H}_4\text{BrClNS}, exact mass: 264.88 g/mol).
  • IR : Peaks near 600–700 cm1^{-1} for C-Br and C-Cl stretching vibrations.
    Structural analogs like 7-chlorothieno[2,3-c]pyridine show planar aromatic systems with deviations <0.1 Å, confirmed via X-ray crystallography .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid ignition sources (flash point data unavailable; assume flammability based on aromatic solvents) .
  • Waste disposal: Segregate halogenated waste and use certified contractors for treatment .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects. Bromine’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks.
  • Molecular docking studies assess interactions with catalytic systems (e.g., Pd-based catalysts for Suzuki couplings).
  • QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects with reaction rates .

Q. How should researchers resolve contradictions in reported yields for halogenated thienopyridine derivatives?

  • Methodological Answer :

  • Compare reaction parameters (e.g., solvent polarity, catalyst loading, temperature). For example, DMF may improve solubility but cause side reactions vs. acetonitrile’s inertness .
  • Validate purity via GC-MS or elemental analysis to rule out byproducts.
  • Reproduce methods with controlled variables (e.g., inert atmosphere, moisture-free conditions).

Q. What strategies enable selective functionalization of the bromine or chlorine sites in this compound?

  • Methodological Answer :

  • Bromine : Utilize Pd-catalyzed cross-coupling (Suzuki, Stille) with aryl boronic acids or organotin reagents.
  • Chlorine : Employ Ullmann coupling or nucleophilic aromatic substitution (e.g., with amines under Cu catalysis).
  • Competitive experiments with model substrates (e.g., mono-halogenated analogs) identify site-specific reactivity .

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